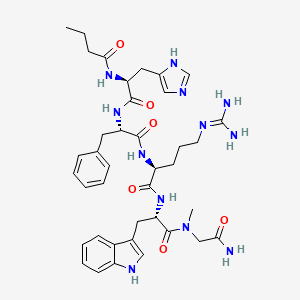
Ponceau BS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ponceau BS: Acid Red 66 or Biebrich scarlet WS , is a synthetic red dye used primarily in histology and cytology for staining purposes. It is a sodium salt of a diazo dye, characterized by its vibrant red color. The compound is widely used in various staining protocols due to its ability to bind to proteins and other cellular components, making it a valuable tool in biological and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ponceau BS is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with another aromatic compound to form the dye. The general reaction involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing electron-donating groups, such as phenols or aromatic amines, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The process typically includes:
Preparation of Diazonium Salt: The aromatic amine is dissolved in an acidic solution, and sodium nitrite is added to generate the diazonium salt.
Coupling Reaction: The diazonium salt is then added to a solution containing the coupling component, and the reaction mixture is stirred to ensure complete coupling.
Isolation and Purification: The resulting dye is precipitated, filtered, and purified through recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ponceau BS undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: Under reducing conditions, the azo bond can be cleaved, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Smaller aromatic compounds such as benzoic acid derivatives.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Ponceau BS is used as a pH indicator and in titration experiments due to its color change properties in different pH environments.
Biology: The dye is extensively used in histological staining protocols, such as Masson’s trichrome stain, to differentiate between collagen and muscle fibers. It is also used for staining eosinophils in blood smears .
Medicine: In medical research, this compound is used to visualize proteins in tissue sections, aiding in the diagnosis of various diseases. It is also employed in immunohistochemistry to detect specific antigens in tissues.
Industry: this compound is used in the textile industry for dyeing fabrics and in the food industry as a colorant for certain food products .
Mechanism of Action
Ponceau BS exerts its staining effects by binding to proteins and other cellular components through electrostatic interactions and hydrogen bonding. The dye molecules interact with positively charged amino acid residues and non-polar regions of proteins, resulting in the formation of stable dye-protein complexes. This binding mechanism allows for the visualization of cellular structures and protein bands in various staining protocols .
Comparison with Similar Compounds
Ponceau S: Another diazo dye used for protein staining in Western blotting.
Coomassie Brilliant Blue: A dye used for staining proteins in polyacrylamide gels.
Amido Black: A dye used for staining proteins in electrophoresis gels.
Comparison:
Ponceau BS vs. Ponceau S: Both dyes are used for protein staining, but this compound is primarily used in histology, while Ponceau S is used in Western blotting.
This compound vs. Coomassie Brilliant Blue: Coomassie Brilliant Blue has higher sensitivity for protein detection but requires fixation of proteins, whereas this compound allows for reversible staining.
This compound vs. Amido Black: Amido Black provides higher contrast staining but is less commonly used in histological applications compared to this compound.
Properties
Molecular Formula |
C22H16N4Na2O7S2 |
|---|---|
Molecular Weight |
558.5 g/mol |
InChI |
InChI=1S/C22H16N4O7S2.2Na/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30;;/h1-13,27H,(H,28,29,30)(H,31,32,33);; |
InChI Key |
RGFBGFHRQYWMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)



![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)
![3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041086.png)

![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)
![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)


![N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B12041140.png)
